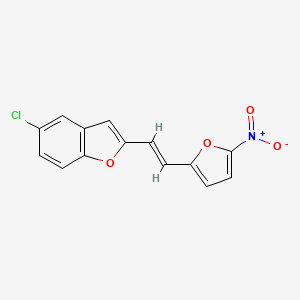
5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran: is a fascinating compound with a benzofuran scaffold. Benzofurans are heterocyclic compounds containing a benzene ring fused with a furan ring. This compound has garnered interest due to its potential biological activities.
Preparation Methods
Synthetic Routes:
The synthesis of 5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran involves efficient synthetic protocols. One common approach is the condensation of 5-nitrofuran-2-carbaldehyde with an appropriate amine or hydrazine derivative. For example, the reaction can proceed as follows:
5-nitrofuran-2-carbaldehyde+Amine→Schiff base→this compound
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized using scalable processes that maintain efficiency and yield.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction reactions can modify the nitro group or other functional groups.
Substitution: Substitution reactions at the chloro or nitro positions are possible.
Common Reagents and Conditions:
Reductive Conditions: Hydrogenation using a metal catalyst (e.g., palladium on carbon).
Substitution Reactions: Alkylating agents (e.g., alkyl halides) or nucleophilic substitution conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Major Products:
The major products depend on the specific reaction conditions. Potential products include derivatives with modified functional groups or substitutions.
Scientific Research Applications
5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran: finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential antimicrobial, antiviral, or anti-inflammatory properties.
Industry: As a precursor for pharmaceuticals or agrochemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran: can be compared with other benzofuran-based compounds. Its uniqueness lies in its specific substitution pattern and potential biological activities.
Similar Compounds
- Other benzofuran derivatives with varying substituents.
- Nitrofurantoin analogues .
- Thiazolidinone derivatives .
Properties
Molecular Formula |
C14H8ClNO4 |
|---|---|
Molecular Weight |
289.67 g/mol |
IUPAC Name |
5-chloro-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C14H8ClNO4/c15-10-1-5-13-9(7-10)8-12(19-13)3-2-11-4-6-14(20-11)16(17)18/h1-8H/b3-2+ |
InChI Key |
DICKYSMQJSABMO-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


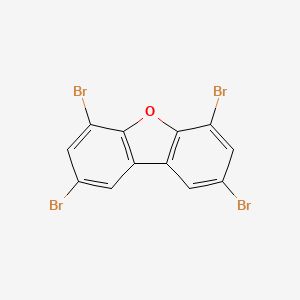

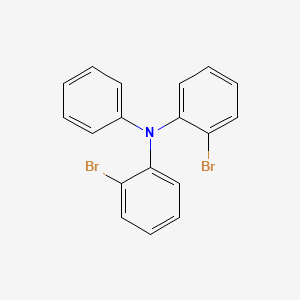
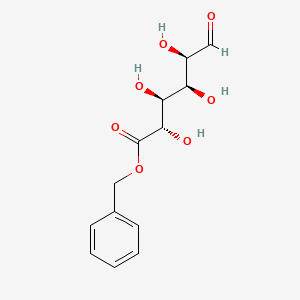
![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)
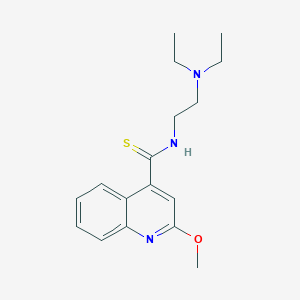
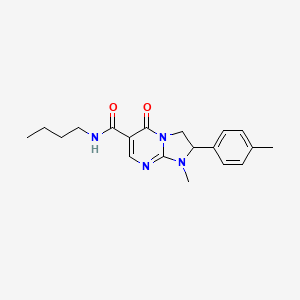
![Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B12897460.png)
![4-Ethoxy-2-hydroxybenzo[d]oxazole](/img/structure/B12897474.png)
![2-chloro-4-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897476.png)
![Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester](/img/structure/B12897484.png)
![3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12897486.png)
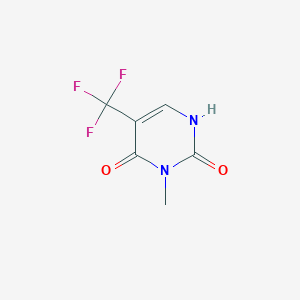
![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)
